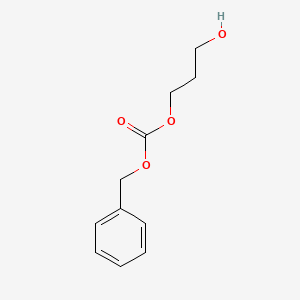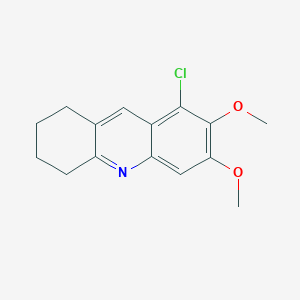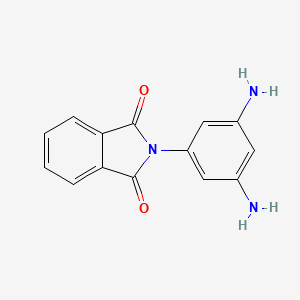
3-Methylhexyl 2-octyldodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexyl 2-octyldodecanoate is an ester compound formed from the reaction between 3-methylhexanol and 2-octyldodecanoic acid. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylhexyl 2-octyldodecanoate typically involves the esterification reaction between 3-methylhexanol and 2-octyldodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the ester efficiently. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylhexyl 2-octyldodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 3-methylhexanol and 2-octyldodecanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: 3-Methylhexanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Reduction: 3-Methylhexanol and 2-octyldodecanol.
Applications De Recherche Scientifique
3-Methylhexyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of 3-methylhexyl 2-octyldodecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
3-Methylhexyl 2-octyldodecanoate is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability .
Propriétés
Numéro CAS |
189366-58-3 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
3-methylhexyl 2-octyldodecanoate |
InChI |
InChI=1S/C27H54O2/c1-5-8-10-12-14-15-17-19-22-26(21-18-16-13-11-9-6-2)27(28)29-24-23-25(4)20-7-3/h25-26H,5-24H2,1-4H3 |
Clé InChI |
QQPJOLMASPQNQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


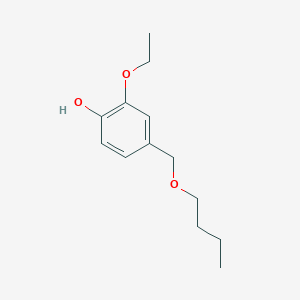
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)

![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
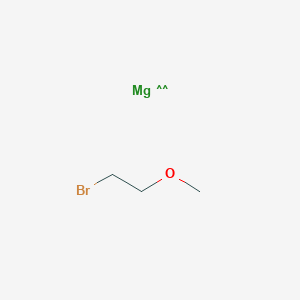
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

